Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide
Description
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide (CAS synonyms: 5-[(benzylsulfanyl)methyl]-2-chloro-1,3-thiazole, ZINC1393653) is a thiazole derivative characterized by a 2-chloro-substituted thiazole core linked to a benzylsulfanyl-methyl group. This compound is of interest in medicinal and agrochemical research due to the thiazole ring’s prevalence in bioactive molecules. It is commercially available through multiple suppliers (e.g., Bionet2_001130, AKOS005094639) and is utilized in structural and synthetic studies .
Properties
IUPAC Name |
5-(benzylsulfanylmethyl)-2-chloro-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS2/c12-11-13-6-10(15-11)8-14-7-9-4-2-1-3-5-9/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROCBPZHYYTNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide typically involves the reaction of 2-chloro-1,3-thiazole with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfide group undergoes oxidation to form sulfoxides or sulfones. For benzyl sulfides, oxidation conditions typically involve hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Key Findings :
-
The electron-deficient thiazole ring does not hinder sulfide oxidation.
-
Sulfone derivatives exhibit enhanced stability compared to sulfoxides .
Nucleophilic Substitution at the Thiazole Ring
The 2-chloro substituent on the thiazole is susceptible to nucleophilic displacement. Amines, alkoxides, or thiols can replace the chlorine atom under mild conditions:
Mechanistic Insight :
-
The reaction proceeds via an SNAr mechanism due to the electron-withdrawing nature of the thiazole ring .
Cross-Coupling Reactions
The benzyl group participates in transition-metal-catalyzed cross-couplings. Iron-catalyzed reactions with disulfides or halides are particularly efficient:
| Coupling Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl disulfide | Fe(CO)₅ (5 mol%), 107°C, 2 h | Bis-sulfide adduct | 62% | |
| Benzyl bromide | Fe(0), DMF, 80°C, 12 h | Dibenzyl sulfide analog | 58% |
Applications :
Radical Cyclization
Under photoredox conditions, the sulfide bridge can participate in radical-mediated cyclization to form fused heterocycles:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Ru(bpy)₃Cl₂, visible light, O₂ | Thiazolo[5,4-b]pyridine derivative | 41% |
Limitations :
Biological Derivatization
The compound serves as a precursor for bioactive molecules. For example, coupling with triazinan-imine scaffolds yields antiparasitic agents:
| Reaction Partner | Conditions | Bioactive Product | IC₅₀ | Source |
|---|---|---|---|---|
| Triazinan-imine | K₂CO₃, DMF, 60°C, 8 h | Antimalarial candidate | 0.8 µM |
Structure-Activity Relationship (SAR) :
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes desulfurization, forming chlorinated aromatic byproducts:
| Conditions | Major Product | Byproduct | Source |
|---|---|---|---|
| N₂ atmosphere, 250°C | Chlorobenzene derivatives | H₂S, SO₂ |
Safety Note :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that thiazole derivatives, including those related to benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide, exhibit significant anticancer properties. For instance, compounds with thiazole moieties have been shown to induce apoptosis in various cancer cell lines. A study highlighted the synthesis of thiazole-integrated pyrrolidinones that demonstrated promising anticancer activity against human glioblastoma and melanoma cells, with specific compounds showing IC50 values in the low micromolar range .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to this compound have been tested against a range of bacteria and fungi. Notably, some synthesized thiazoles exhibited antibacterial properties superior to conventional antibiotics like ampicillin and streptomycin . The presence of substituents such as chloro and fluoro groups on the phenyl ring was found to enhance these activities.
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide. Research into thiazole derivatives has revealed their effectiveness against agricultural pests. For example, certain thiazole-based compounds demonstrated insecticidal properties, which could be leveraged in developing new pest control agents . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can significantly influence efficacy.
Material Science
Synthesis of Functional Materials
In material science, this compound can serve as a precursor for synthesizing various functional materials. Its unique chemical structure allows for modifications that can lead to materials with desirable properties such as thermal stability and electrical conductivity. This is particularly relevant in the development of organic electronics and advanced polymers .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Thiazole Derivatives in Cancer Therapy | Anticancer Activity | Compounds showed significant cytotoxicity against multiple cancer cell lines with IC50 values < 30 µM. |
| Antimicrobial Activity of Thiazoles | Antimicrobial Properties | Certain derivatives exhibited higher antibacterial activity than ampicillin and streptomycin. |
| Pesticidal Efficacy of Thiazole Compounds | Agricultural Applications | Demonstrated effective insecticidal properties against common agricultural pests. |
Mechanism of Action
The mechanism of action of Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of halogenated thiazoles with sulfur-containing side chains. Below is an analysis of its structural and functional analogs based on available
Structural Analogues
a) 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole
- Core structure : Oxazole (oxygen and nitrogen heteroatoms) vs. thiazole (sulfur and nitrogen).
- Substituents : Azetidinyloxy-methyl group vs. benzylsulfanyl-methyl.
- The azetidine group may enhance solubility but reduce steric bulk relative to the benzyl group .
b) 5-[(Azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole
- Core structure : Pyrazole (two adjacent nitrogen atoms) vs. thiazole.
- Substituents : Bromine at position 4 and dimethyl groups vs. chlorine at position 2 and benzylsulfanyl-methyl.
- Key differences : Bromine’s larger atomic radius may increase steric hindrance, while dimethyl groups could alter electronic distribution .
Functional Analogues
a) 5-(Benzyloxymethyl)cyclopentadiene
Data Table: Comparative Overview
Biological Activity
Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anticonvulsant properties, supported by data tables and relevant research findings.
1. Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The thiazole moiety contributes to the compound's pharmacological profile, including antimicrobial and anticancer effects.
2. Antimicrobial Activity
Research indicates that compounds containing the thiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-amino-1,3,4-thiadiazole demonstrate notable antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | S. aureus | 20–28 | 81–91 |
| Fluorinated derivatives | Bacillus subtilis | 24–40 | 58–79 |
| Hydroxyl derivatives | E. coli | 20–24 | Moderate |
The minimum inhibitory concentration (MIC) values indicate that this compound and its derivatives can effectively inhibit bacterial growth, positioning them as potential candidates for developing new antimicrobial agents .
3. Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have shown that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines.
Table 2: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung adenocarcinoma) | <10 |
| Novel thiazole derivatives | HCT-15 (colon carcinoma) | <20 |
The research highlights that this compound demonstrates significant selectivity against cancer cells, making it a promising candidate for further development in cancer therapy .
4. Anticonvulsant Activity
In addition to its antimicrobial and antitumor properties, this compound exhibits anticonvulsant activity. Studies have shown that thiazole derivatives can effectively reduce seizure activities in animal models.
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Effective Dose (mg/kg) |
|---|---|---|
| This compound | MES model | <30 |
| Other thiazole analogues | PTZ model | <25 |
These findings suggest that the compound could be explored as a therapeutic option for epilepsy and other seizure disorders .
5. Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:
- A study demonstrated that benzyl derivatives with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive bacteria.
- Another investigation highlighted the anticancer efficacy of thiazole derivatives in inhibiting cell proliferation in various cancer cell lines.
- Research on anticonvulsant activity revealed that certain substitutions on the thiazole ring significantly improved seizure protection in animal models.
Q & A
Q. Key Methodological Steps :
- Use of anhydrous solvents (e.g., absolute ethanol) under reflux .
- Hydrazine hydrate as a reducing agent for intermediates .
- TLC validation at 4-hour intervals to confirm reaction completion .
Advanced: How do crystallographic data (e.g., SHELX refinement) resolve ambiguities in the structural characterization of thiazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding interactions. For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters (e.g., a = 12.328 Å, β = 110.16°) are resolved via SHELX, which is robust for high-resolution or twinned data . Displacement ellipsoids (30% probability level) and hydrogen-bonding networks (e.g., C–H···O interactions) are visualized using ORTEP-3 .
Q. Data Interpretation Challenges :
- Differentiating between isostructural analogs (e.g., chloro vs. methyl substituents) .
- Handling twinned crystals via SHELXD for experimental phasing .
Basic: Which spectroscopic techniques are most effective for characterizing the purity and functional groups in this compound?
- NMR : ¹H/¹³C NMR identifies the benzyl group (δ 4.3–4.5 ppm for SCH₂), thiazole protons (δ 7.5–8.0 ppm), and chloro-substituent effects .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 286.74 for related derivatives) .
- FT-IR : Sulfide (C–S–C, ~650 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹) .
Advanced: How can solvent-free synthesis methods improve yield and reduce byproducts in thiazole-based reactions?
Solvent-free conditions minimize side reactions (e.g., hydrolysis of chloro-thiazole) and enhance atom economy. For example:
Q. Yield Optimization Table :
| Method | Yield (%) | Byproducts | Reference |
|---|---|---|---|
| Solvent-free amination | 85–90 | <5% hydrazides | |
| Reflux in ethanol | 70–75 | 10–15% oxides |
Basic: What safety precautions are critical when handling intermediates like 2-chloro-1,3-thiazol-5-ylmethyl derivatives?
- Toxicity : Chlorothiazole intermediates are classified as Xn; R22 (harmful if swallowed) and N; R50-53 (toxic to aquatic life) .
- Protocols : Use fume hoods, PPE (gloves, goggles), and avoid water contact with reactive intermediates to prevent exothermic reactions .
Advanced: How do steric and electronic effects influence the reactivity of the thiazole ring in cross-coupling reactions?
The electron-withdrawing chloro group at C2 increases electrophilicity at C5, enabling Suzuki-Miyaura couplings. Steric hindrance from the benzyl sulfide group directs substitutions to para positions. For example:
- Electronic Effects : Chloro-substitution lowers LUMO energy, facilitating nucleophilic attack .
- Steric Effects : Benzyl groups reduce accessibility to the thiazole sulfur, favoring C–H functionalization over S-alkylation .
Basic: How is chromatographic purity assessed during synthesis, and what solvents are optimal for TLC?
- TLC Solvents : Chloroform:methanol (7:3) or ethyl acetate:hexane (1:1) provide clear separation of sulfides from polar byproducts .
- Detection : UV light (254 nm) or iodine vapor for non-UV-active compounds.
Advanced: What computational tools (e.g., DFT, molecular docking) predict the biological activity of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier orbitals and reactive sites .
- Docking Studies : Thiazole derivatives show affinity for insecticidal targets (e.g., nicotinic acetylcholine receptors) via halogen-π interactions .
Basic: What are the regulatory classifications (e.g., GHS) for this compound, and how do they impact lab handling?
Classified under R50-53 (toxic to aquatic organisms) and R22 (harmful if ingested). Labs must adhere to waste disposal protocols (e.g., incineration) and avoid drain disposal .
Advanced: How do data contradictions arise in crystallographic studies, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
